![molecular formula C10H19NO4S B2564973 Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate CAS No. 2106388-26-3](/img/structure/B2564973.png)
Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate would be determined by the arrangement of its atoms and the bonds between them. The compound contains an ester functional group, which consists of a carbonyl group adjacent to an ether group . It also contains a thioether group, which is similar to an ether group but with a sulfur atom instead of an oxygen atom . The amine group consists of a nitrogen atom bonded to one or more alkyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the ester group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an alcohol . The amine group could react with a carboxylic acid to form an amide . The thioether group is generally stable, but it can be oxidized to a sulfoxide or a sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and the amine could make the compound soluble in polar solvents . Its boiling and melting points would depend on the strength of the intermolecular forces in the compound .Safety and Hazards
The safety and hazards associated with Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate would depend on its physical and chemical properties. For instance, if the compound is volatile and flammable, it could pose a fire hazard . If it’s toxic or corrosive, it could pose a health hazard. Therefore, appropriate safety measures should be taken when handling this compound .
Future Directions
The future research directions for Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate could include exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, or materials science. This could involve studying its biological activity, developing new synthesis methods, or investigating its reactivity with other compounds .
properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-15-9(12)7-10(8-11)3-5-16(13,14)6-4-10/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPQSFRWDLKCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCS(=O)(=O)CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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